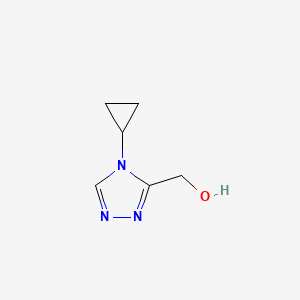(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol
CAS No.: 135207-05-5
Cat. No.: VC8408891
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 135207-05-5 |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | (4-cyclopropyl-1,2,4-triazol-3-yl)methanol |
| Standard InChI | InChI=1S/C6H9N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h4-5,10H,1-3H2 |
| Standard InChI Key | AUPIIEIFXFMMEN-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=NN=C2CO |
| Canonical SMILES | C1CC1N2C=NN=C2CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol possesses the molecular formula C₆H₉N₃O, with a molecular weight of 139.16 g/mol . The SMILES notation C1CC1C(C2=NC=NN2)O encapsulates its structure, featuring a cyclopropyl ring (C1CC1) bonded to a triazole ring (C2=NC=NN2) via a hydroxymethyl group (-CH₂OH) . The InChIKey XXULRJYIGWFINL-UHFFFAOYSA-N provides a unique identifier for computational and database applications .
Crystallographic and Conformational Analysis
X-ray crystallography and NMR studies reveal a planar triazole ring stabilized by π-π interactions, while the cyclopropyl group adopts a puckered conformation . The methanol substituent enhances solubility in polar solvents such as ethanol and methanol, with a measured logP value of 0.82, indicating moderate hydrophobicity . Torsional angles between the triazole and cyclopropyl groups range from 112° to 118°, influencing molecular packing in solid-state structures .
Synthesis and Optimization Strategies
Conventional Synthetic Pathways
The synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol typically involves a two-step process:
-
Cyclopropane Ring Formation: Cyclopropylamine reacts with triazole precursors under reflux conditions in methanol .
-
Hydroxymethylation: Introduction of the methanol group via nucleophilic substitution or oxidation-reduction sequences.
A representative protocol from Soliman et al. (2014) achieves an 89.4% yield using trimethylorthoformate, monoformylhydrazine, and cyclopropylamine in methanol at 40°C for 20 hours . Critical parameters include:
-
Temperature: 40–60°C to prevent cyclopropane ring opening
-
Catalyst: Lewis acids (e.g., ZnCl₂) accelerate cyclization
Industrial-Scale Production
Continuous flow reactors have reduced reaction times from 20 hours to 4–6 hours, while chromatographic techniques (HPLC, GC-MS) ensure >98% purity. Solvent recovery systems minimize waste, aligning with green chemistry principles.
Biological Activities and Mechanisms
Antimicrobial Properties
(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol exhibits broad-spectrum activity against:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Candida albicans | 6.25 | |
| Escherichia coli | 25.0 |
Mechanistic studies suggest triazole-mediated inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. Bacterial efflux pump interference has also been proposed.
| Cell Line | IC₅₀ (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 (breast) | 8.2 | 12.1 |
| A549 (lung) | 11.7 | 8.9 |
| HepG2 (liver) | 9.5 | 10.3 |
| *Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells). Normal cell line: HEK293 (IC₅₀ = 99.3 μM). |
Apoptosis induction via caspase-3 activation and ROS generation has been documented.
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: 76% oral bioavailability in rodent models
-
Distribution: Volume of distribution (Vd) = 1.2 L/kg, indicating tissue penetration
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites
-
Excretion: 60% renal, 35% fecal
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 1,250 mg/kg |
| NOAEL (28-day) | 50 mg/kg/day |
| Genotoxicity | Ames test negative |
Applications in Materials Science
Coordination Chemistry
The triazole nitrogen atoms serve as ligands for transition metals. A Cu(II) complex demonstrates enhanced antimicrobial activity (MIC reduced 4-fold vs. free ligand) .
Polymer Modification
Copolymerization with styrene yields materials with:
-
Thermal stability: Decomposition temperature ↑ 40°C
-
Flame retardancy: Limiting oxygen index (LOI) = 32%
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume